The synthesis of KAAD-Cyclopamine involves several steps that build upon the structure of the parent compound, cyclopamine. The process typically includes:
Technical details regarding synthesis methods can be found in publications that describe the procedures for creating cyclopamine derivatives, including KAAD-Cyclopamine .
The molecular structure of KAAD-Cyclopamine can be described as follows:
KAAD-Cyclopamine undergoes specific chemical reactions that are crucial for its biological activity:
The mechanism of action for KAAD-Cyclopamine primarily involves:
KAAD-Cyclopamine exhibits several notable physical and chemical properties:
KAAD-Cyclopamine has several significant applications in scientific research:
KAAD-Cyclopamine (chemical name: N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide) is a semi-synthetic steroidal alkaloid derived from the natural compound cyclopamine. Its molecular formula is C₄₄H₆₃N₃O₄ with a molecular weight of 697.99 g/mol [1] [5] [9]. The compound features a complex polycyclic structure characteristic of Veratrum alkaloids, with the KAAD modification introducing a synthetic side chain that significantly enhances its biochemical stability and target affinity [8].
Stereochemically, KAAD-Cyclopamine retains the critical (3'R,7'aR) configuration of the parent cyclopamine molecule, which is essential for proper binding orientation within the Smoothened (SMO) receptor's transmembrane domain. This configuration creates a complementary three-dimensional fit with the hydrophobic pocket of SMO, particularly influencing interactions with residues in helices 5, 6, and 7 [8] [10]. The stereospecificity is further evidenced by its inability to inhibit Drosophila Smoothened, highlighting the evolutionary divergence in vertebrate SMO structure [8].
Table 1: Structural Properties of KAAD-Cyclopamine
| Property | Specification |
|---|---|
| Molecular Formula | C₄₄H₆₃N₃O₄ |
| Molecular Weight | 697.99 g/mol |
| CAS Number | 306387-90-6 |
| Stereochemical Configuration | (3'R,7'aR) |
| Key Functional Groups | Keto group at C3, tertiary amine, amide linkage |
KAAD-Cyclopamine is synthesized through selective acylation of the parent cyclopamine molecule (C₂₇H₄₁NO₂) at the secondary amine group, introducing the KAAD side chain (K = ketone, A = amino, A = amino, D = dihydrocinnamoyl) [3] [8]. The synthetic route involves:
This modification addresses two critical limitations of natural cyclopamine:
Systematic SAR investigations reveal that KAAD-Cyclopamine's enhanced bioactivity stems from three structural features:
Table 2: Structure-Activity Relationship of Key Cyclopamine Derivatives
| Modification Site | Structural Change | Effect on SMO IC₅₀ | Resistance Profile |
|---|---|---|---|
| Parent cyclopamine | None | 300 nM | Susceptible to D473H mutation |
| KAAD-Cyclopamine | C17-NH-CO-(CH₂)₅-NHCO-CH₂CH₂-Ph | 20 nM | Retains activity against SmoA1 |
| Cyclopamine hydrochloride | C3=O protonated | 420 nM | Reduced cell permeability |
| 3-Keto-cyclopamine | C3 oxidation | 150 nM | Altered CRD binding |
Critical SAR findings include:
Molecular dynamics simulations demonstrate that KAAD-Cyclopamine exhibits dual-site modulation: binding to the cysteine-rich domain (CRD) induces weak agonism through cholesterol-like effects, while transmembrane domain (TMD) binding produces potent antagonism. This dual functionality explains its ability to inhibit both wild-type SMO and certain resistant mutants [10].
Table 3: Documented Synonyms for KAAD-Cyclopamine
| Synonym | Source |
|---|---|
| 3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine | Sigma-Aldrich [9] |
| Shh Signaling Antagonist II | Calbiochem® [9] |
| Cyclopamine-KAAD | MedChemExpress [5] |
| KAAD-Cyclopamine | ReproCELL [1] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: